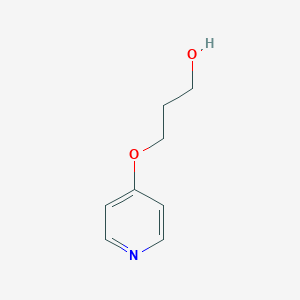
3-(PYRIDIN-4-YLOXY)PROPAN-1-OL
概要
説明
1-Propanol,3-(4-pyridinyloxy)-(9CI) is a chemical compound with the molecular formula C8H11NO2. It is characterized by the presence of a pyridine ring attached to a propanol chain through an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol,3-(4-pyridinyloxy)-(9CI) typically involves the reaction of 4-hydroxypyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-Propanol,3-(4-pyridinyloxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-hydroxypyridine and 1-propanol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxylic acid or 4-pyridyl ketone.
Reduction: Formation of 3-(4-piperidinyloxy)-1-propanol.
Substitution: Formation of 4-hydroxypyridine and 1-propanol.
科学的研究の応用
1-Propanol,3-(4-pyridinyloxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanol,3-(4-pyridinyloxy)-(9CI) involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the propanol chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-Propanol,3-(2-pyridinyloxy)-(9CI)
- 1-Propanol,3-(3-pyridinyloxy)-(9CI)
- 1-Propanol,3-(4-piperidinyloxy)-(9CI)
Uniqueness
1-Propanol,3-(4-pyridinyloxy)-(9CI) is unique due to the position of the pyridine ring and the ether linkage, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
生物活性
Overview
3-(Pyridin-4-yloxy)propan-1-ol, with the CAS number 193002-09-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.1787 g/mol
- Structure : The compound features a pyridine ring substituted at the 4-position with an oxy group linked to a propanol chain.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the hydroxyl group facilitates hydrogen bonding, enhancing its interaction with enzymes and receptors involved in several biological pathways.
Potential Mechanisms:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which could modulate signaling pathways in the nervous system.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study conducted to evaluate the antimicrobial properties of this compound, researchers tested its efficacy against several pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antibacterial agent.
Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of this compound revealed that it interacts with serotonin receptors. In binding affinity assays, it was found to have a Ki value of approximately 150 nM for the 5-HT1A receptor, indicating it may influence mood regulation pathways.
Case Study 3: Anticancer Properties
A study assessing the anticancer effects reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Apoptotic markers were elevated in treated cells, highlighting its potential as a chemotherapeutic agent.
特性
IUPAC Name |
3-pyridin-4-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWIOFLZKFTSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














